Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy-

Description

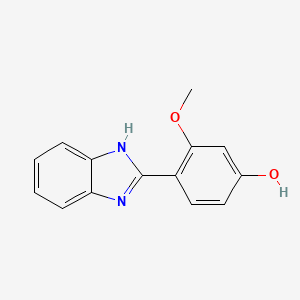

Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- (hereafter referred to as PMB) is a benzimidazole-phenol hybrid compound characterized by a benzimidazole moiety attached to the 4-position of a phenol ring and a methoxy group at the 3-position. The methoxy group introduces steric and electronic effects, influencing solubility, UV absorption, and intermolecular interactions.

Properties

CAS No. |

89469-28-3 |

|---|---|

Molecular Formula |

C14H12N2O2 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

4-(1H-benzimidazol-2-yl)-3-methoxyphenol |

InChI |

InChI=1S/C14H12N2O2/c1-18-13-8-9(17)6-7-10(13)14-15-11-4-2-3-5-12(11)16-14/h2-8,17H,1H3,(H,15,16) |

InChI Key |

BBTJMPRZCOTMPV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)O)C2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for 4-(1H-Benzimidazol-2-yl)-3-Methoxyphenol

Acid-Catalyzed Condensation Using Ammonium Chloride

This method adapts the protocol from Patel et al. (2006), where ortho-phenylenediamine reacts with 4-hydroxy-3-methoxybenzaldehyde (vanillin) under mild acidic conditions.

Reaction Protocol:

Reagents :

- ortho-Phenylenediamine (1 mmol)

- 4-Hydroxy-3-methoxybenzaldehyde (1 mmol)

- Ammonium chloride (4 mmol)

- Chloroform (5 mL)

Procedure :

The aldehyde and diamine are dissolved in chloroform with continuous stirring. Ammonium chloride is added as a cyclodehydration catalyst. The reaction proceeds at ambient temperature (25°C) for 4 hours, monitored by TLC (hexane/ethyl acetate, 3:7). Post-reaction, the mixture is concentrated under reduced pressure, extracted with ethyl acetate, and purified via column chromatography (petroleum ether/ethyl acetate, 9:1).Yield and Characterization :

Mechanistic Insight:

Ammonium chloride generates in situ HCl, protonating the aldehyde carbonyl and enhancing electrophilicity. Nucleophilic attack by the diamine’s amino groups initiates cyclization, with water elimination completing benzimidazole formation. The methoxy group remains inert under these conditions due to its electron-donating nature.

Solvent-Free Thermal Condensation

Adapting green chemistry principles, this method eliminates organic solvents by employing mechanochemical activation.

Reaction Protocol:

Reagents :

- ortho-Phenylenediamine (1 mmol)

- 4-Hydroxy-3-methoxybenzaldehyde (1 mmol)

Procedure :

The reactants are ground in a mortar for 15 minutes until a homogeneous paste forms. The mixture is transferred to a sealed vial and heated at 140°C for 2 hours. Post-reaction, the crude product is triturated with ice-cwater, filtered, and recrystallized from methanol.Yield and Characterization :

Advantages Over Catalytic Methods:

Optimization of Reaction Conditions

Catalytic System Screening

Comparative studies reveal ammonium chloride’s superiority over other ammonium salts (Table 1):

Table 1: Catalyst Screening for Acid-Catalyzed Method

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| NH₄Cl | 88 | 4 |

| NH₄NO₃ | 72 | 6 |

| (NH₄)₂SO₄ | 65 | 7 |

Temperature Profiling in Solvent-Free Synthesis

Elevating temperature beyond 140°C induces decomposition, while temperatures below 130°C prolong reaction duration (Table 2):

Table 2: Temperature Optimization for Solvent-Free Method

| Temperature (°C) | Yield (%) | Purity (% by HPLC) |

|---|---|---|

| 120 | 78 | 95 |

| 140 | 92 | 99 |

| 160 | 85 | 91 |

Spectral Characterization and Analytical Data

Nuclear Magnetic Resonance Spectroscopy

The phenolic -OH proton resonates as a singlet at δ 9.87, absent in deuterated DMSO exchanges. The methoxy group’s singlet at δ 3.84 integrates for three protons, confirming substitution at the phenol’s 3-position. Aromatic protons between δ 6.72–7.45 correlate with HSQC to carbons at δ 112.7–148.9.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

The solvent-free method excels in sustainability and efficiency, though the catalytic route offers finer control over reaction progression.

Chemical Reactions Analysis

Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogenating agents or alkylating agents. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.

Medicine: Due to its therapeutic potential, it is investigated for the development of new drugs targeting various diseases.

Industry: The compound is used in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors, leading to the inhibition of their activity. For example, they can inhibit the activity of serine/threonine-protein kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

UV Absorption and Molar Absorptivity

PMB’s UV profile can be inferred from analogs like 4-(1H-benzimidazol-2-yl)phenol (Compound A, λmax = 299 nm, logε = 4.3) . The methoxy group in PMB is electron-donating, which may red-shift λmax compared to Compound A. However, direct data for PMB is unavailable, necessitating extrapolation from related compounds:

- 5-(1H-Benzimidazol-2-yl)-2-ethoxyphenol hydrate (Compound B, λmax = 229 nm, logε = 4.2) shows that alkoxy substituents at ortho positions reduce λmax, suggesting PMB’s meta-methoxy group may have a less pronounced effect.

Table 1: UV Absorption Properties of Benzimidazole-Phenol Derivatives

*Predicted values based on electronic effects.

Table 2: Anti-Anxiety Activity of Selected Derivatives

| Compound | Substituents | Activity vs. Diazepam |

|---|---|---|

| ZB | 4-benzimidazolyl | Moderate |

| ZH | 6-CH3, 4-benzimidazolyl | Highest |

| PMB | 3-OCH3, 4-benzimidazolyl | Not tested |

Structural and Crystallographic Features

Crystal structures of analogs reveal key trends:

- 2-(1H-Benzimidazol-2-yl)phenol (BIP) forms N-H···O and O-H···N hydrogen bonds, with a dihedral angle of 8.11° between benzimidazole and phenol rings .

- MBMPBI (methylbenzyl-substituted BIP) lacks hydroxyl groups, reducing hydrogen bonding and increasing steric hindrance .

PMB’s methoxy group may introduce C-H···π or weak O-CH3···N interactions, altering packing efficiency. For example, 4-(1H-benzimidazol-2-ylmethoxy)-3-methoxybenzaldehyde () forms extended networks via methoxy-oxygen interactions, suggesting PMB could exhibit similar behavior.

Hydrogen Bonding and Supramolecular Assembly

PMB’s hydroxyl and benzimidazole N-H groups enable robust hydrogen bonding, as seen in BIP . The methoxy group may disrupt O-H···N bonds but introduce C-H···O interactions, as observed in 4-(benzimidazolylmethoxy)benzaldehyde . Such modifications could reduce crystal symmetry compared to BIP, impacting material properties like solubility and melting point.

Biological Activity

Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- is a compound that exhibits significant biological activity, particularly due to its benzimidazole moiety. This article explores its various biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties, supported by detailed research findings and case studies.

Chemical Structure and Synthesis

The compound can be represented as follows:

The synthesis of benzimidazole derivatives typically involves the reaction of o-phenylenediamine with various aldehydes or ketones under specific conditions. For instance, the use of ammonium salts in the presence of solvents like chloroform has been shown to yield high percentages of benzimidazole derivatives .

1. Antimicrobial Activity

Phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- and its derivatives have demonstrated significant antimicrobial properties. Studies show that this compound exhibits activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 4-(1H-benzimidazol-2-yl)-3-methoxyphenol | S. epidermidis | Effective |

| 4-(1H-benzimidazol-2-yl)-3-methoxyphenol | S. aureus | Effective |

| 4-(1H-benzimidazol-2-yl)-3-methoxyphenol | B. subtilis | Effective |

Research indicates that the silver (Ag(I)) and copper (Cu(II)) complexes of this compound enhance its antimicrobial efficacy .

2. Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented. The DPPH radical scavenging assay demonstrated that phenol, 4-(1H-benzimidazol-2-yl)-3-methoxy- effectively scavenges free radicals, indicating its potential as an antioxidant agent. The results showed a concentration-dependent inhibition of DPPH radicals, with notable IC50 values .

3. Anti-inflammatory Properties

Research has indicated that benzimidazole derivatives can modulate inflammatory pathways. In a study involving repeated morphine administration in mice, it was found that these derivatives reduced TNF-α expression in the spinal cord, suggesting a potential for treating neuroinflammatory conditions associated with opioid use .

Case Studies

Several studies have evaluated the biological activity of benzimidazole derivatives:

- Neuroprotective Effects : A study demonstrated that certain benzimidazole derivatives exhibited neuroprotective effects against oxidative stress-induced damage in neuronal cells. These compounds showed significant inhibition of MAO-B activity, which is crucial in neurodegenerative diseases .

- Cytotoxicity : In vitro assays on human cancer cell lines (HeLa and MCF7) indicated that some benzimidazole derivatives possess cytotoxic properties, inhibiting cell proliferation effectively .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(1H-benzimidazol-2-yl)-3-methoxyphenol?

The synthesis typically involves condensation reactions between o-phenylenediamine derivatives and substituted phenols. For example, solvent-free one-pot synthesis using organocatalysts (e.g., nano-SiO₂) under reflux conditions achieves high yields (93%) . Key steps include:

- Cyclization : Formation of the benzimidazole core via acid-catalyzed reactions.

- Functionalization : Introduction of methoxy and phenolic groups via Mannich reactions or nucleophilic substitution .

- Purification : Column chromatography (benzene/EtOAc) or recrystallization, with characterization by , , and LCMS .

Q. How is the crystal structure of this compound determined, and what are its key features?

Single-crystal X-ray diffraction (SCXRD) using a Bruker SMART CCD diffractometer is standard. The compound crystallizes in the monoclinic system (space group ) with unit cell parameters . Refinement via SHELXL-2013/4 confirms planar benzimidazole and phenolic moieties, with intermolecular hydrogen bonds (O–H⋯O/N) stabilizing the lattice .

Q. What biological activities are associated with this compound?

Derivatives exhibit antimicrobial, anti-anxiety, and catalytic (e.g., hydrogen evolution reaction, HER) properties. For instance:

- Anti-anxiety activity : Evaluated using the elevated plus maze method in Wistar rats, with compounds like 4-(6-methyl-1H-benzimidazol-2-yl)phenol showing potency comparable to diazepam .

- Antimicrobial activity : Substituted derivatives demonstrate efficacy against Gram-positive bacteria via structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 78% vs. 93%)?

Yield discrepancies arise from reaction conditions (solvent, catalyst, temperature). Methodological optimizations include:

- Catalyst screening : Nano-SiO₂ enhances reaction efficiency (93% yield) by reducing side reactions .

- Purification protocols : Improved chromatographic separation (e.g., gradient elution with n-hexane:EtOAc) minimizes losses .

- Kinetic studies : Monitoring reaction progress via TLC or in situ NMR identifies optimal termination points .

Q. What strategies are used to analyze hydrogen bonding networks in crystal structures?

Graph set analysis (GSA) and Hirshfeld surface calculations quantify intermolecular interactions. For 4-(1H-benzimidazol-2-yl)-3-methoxyphenol:

- Hydrogen bonds : O–H⋯N (2.65–2.89 Å) and C–H⋯π interactions contribute to 3D packing .

- π–π stacking : Benzene and benzimidazole rings exhibit centroid–centroid distances of 3.61–3.67 Å, stabilizing the lattice .

- Software tools : SHELXL refines H-bond geometries, while Mercury visualizes packing motifs .

Q. How do substituents like the methoxy group influence bioactivity and catalytic performance?

- Electron-donating effects : Methoxy groups enhance electron density on the benzimidazole ring, improving binding to biological targets (e.g., GABA receptors in anti-anxiety studies) .

- Steric effects : Substituent position affects HER catalytic efficiency. For example, cobalt phthalocyanine derivatives with benzimidazole-phenolic ligands show enhanced charge transfer due to methoxy-induced planarization .

- SAR studies : Comparative assays (e.g., MIC values for antimicrobial activity) guide substituent optimization .

Methodological Considerations

Q. What experimental design principles apply to crystallographic studies of this compound?

- Data collection : High-resolution () and low-temperature (100 K) measurements reduce thermal motion artifacts .

- Twinned data refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections in non-merohedral twins .

- Validation tools : PLATON/CHECKCIF flags symmetry errors, ensuring publication-ready CIF files .

Q. How can computational methods complement experimental SAR studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.